An In-depth Technical Guide to 2-Phenyl-1-propanol: Properties, Reactions, and Experimental Protocols
An In-depth Technical Guide to 2-Phenyl-1-propanol: Properties, Reactions, and Experimental Protocols
Introduction
2-Phenyl-1-propanol, also known as hydratropic alcohol or β-methylphenethyl alcohol, is an aromatic alcohol with the chemical formula C₉H₁₂O.[1][2] It is a significant organic compound utilized as an intermediate in the synthesis of pharmaceuticals and fragrances.[3] Structurally, it consists of a propanol backbone with a phenyl group attached to the second carbon.[3] This guide provides a comprehensive overview of the physical and chemical properties of 2-phenyl-1-propanol, detailed experimental protocols for its key reactions, and visual representations of its synthesis and reactivity, tailored for researchers, scientists, and professionals in drug development.
Physical and Chemical Properties
2-Phenyl-1-propanol is typically a colorless to pale yellow liquid with a characteristic aromatic, hyacinth-like odor.[3][4] Its physical state at room temperature is liquid, and it is classified as a Class IIIB combustible liquid.[4][5] The presence of a hydroxyl (-OH) group allows it to participate in hydrogen bonding, influencing its solubility and boiling point.[3] While it is soluble in organic solvents like ethanol and oils, it has limited solubility in water due to its hydrophobic phenyl group.[3][4][6]
Table 1: Physical Properties of 2-Phenyl-1-propanol
| Property | Value | References |
| Molecular Formula | C₉H₁₂O | [1][3][6] |
| Molecular Weight | 136.19 g/mol | [1][6][7] |
| CAS Number | 1123-85-9 | [1][3] |
| Appearance | Colorless to pale yellow liquid | [3][4] |
| Boiling Point | 110-111 °C at 10 mmHg113-114 °C at 14 mmHg214 °C (lit.)202 °C (lit.) | [1][5][6][8][9] |
| Melting Point | -37 °C | [5][10] |
| Density | 0.975 g/mL at 25 °C (lit.) | [1][5] |
| Refractive Index | n20/D 1.526 (lit.) | [1][5] |
| Solubility | Slightly soluble in water; soluble in organic solvents and oils.[3][6][11] | |
| Flash Point | 108 °C (226.4 °F) (Closed cup) | [4][12] |
| Vapor Pressure | 3.45 hPa at 25 °C | [5] |
| pKa | 14.79 ± 0.10 (Predicted) | [5][8] |
Table 2: Chemical Identifiers
| Identifier | Value | References |
| IUPAC Name | 2-phenylpropan-1-ol | [6] |
| Synonyms | (±)-2-Phenyl-1-propanol, β-Methylphenethyl alcohol, Hydratropic alcohol | [1][2][3] |
| InChI | 1S/C9H12O/c1-8(7-10)9-5-3-2-4-6-9/h2-6,8,10H,7H2,1H3 | [1][3] |
| InChI Key | RNDNSYIPLPAXAZ-UHFFFAOYSA-N | [1][3] |
| SMILES | CC(CO)c1ccccc1 | [1][3] |
Chemical Reactivity and Experimental Protocols
The chemical behavior of 2-phenyl-1-propanol is primarily dictated by its hydroxyl group, making it undergo typical reactions of primary alcohols such as oxidation, esterification, and dehydration.[3]
Synthesis of 2-Phenyl-1-propanol via Grignard Reaction
A common method for synthesizing 2-phenyl-1-propanol is through a Grignard reaction. This involves the reaction of a Grignard reagent, such as phenylmagnesium bromide, with an appropriate epoxide like propylene oxide, or by reducing a corresponding ester like methyl 2-phenylpropanoate. A more direct, analogous synthesis involves the reaction of ethylmagnesium bromide with benzaldehyde followed by hydrolysis. The following is a generalized protocol based on the well-established principles of Grignard synthesis.[13][14]
Experimental Protocol: Grignard Synthesis
-
Preparation of Grignard Reagent: In a flame-dried, three-necked flask equipped with a dropping funnel, condenser, and mechanical stirrer, magnesium turnings are placed. A solution of bromobenzene in anhydrous diethyl ether is added dropwise to initiate the formation of phenylmagnesium bromide.[13][15] The reaction is often initiated with a small crystal of iodine.[14][15]
-
Reaction with Epoxide: The Grignard reagent is cooled in an ice bath. A solution of propylene oxide in anhydrous diethyl ether is then added dropwise. The reaction is exothermic and should be controlled to maintain a gentle reflux.[13]
-
Hydrolysis (Workup): After the addition is complete, the reaction mixture is stirred at room temperature. It is then carefully poured into a beaker containing crushed ice and a dilute acid (e.g., 6 M HCl) or a saturated aqueous ammonium chloride solution to hydrolyze the magnesium alkoxide intermediate.[13][15]
-
Extraction and Purification: The mixture is transferred to a separatory funnel. The organic layer is separated, and the aqueous layer is extracted multiple times with diethyl ether. The combined organic layers are washed with a saturated sodium bicarbonate solution and then brine.[13][14] The solution is dried over anhydrous sodium sulfate or magnesium sulfate.[13][14] The solvent is removed via rotary evaporation, and the crude product is purified by vacuum distillation to yield 2-phenyl-1-propanol.[14]
Key Chemical Reactions
1. Oxidation
As a primary alcohol, 2-phenyl-1-propanol can be oxidized to either an aldehyde or a carboxylic acid, depending on the strength of the oxidizing agent.
-
Experimental Protocol (General): To a stirred solution of 2-phenyl-1-propanol in a suitable solvent like dichloromethane (CH₂Cl₂), a mild oxidizing agent such as pyridinium chlorochromate (PCC) is added portion-wise to synthesize 2-phenylpropanal. For the synthesis of 2-phenylpropanoic acid, a stronger oxidizing agent like chromium trioxide (CrO₃) in an acidic solution is required.[16] The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is quenched, extracted, dried, and purified using column chromatography or distillation.[16] A study demonstrated the enantioselective oxidation of (±)-2-phenyl-1-propanol to (S)-2-phenylpropionic acid using the bacterium Acetobacter aceti.[17]
2. Esterification
In the presence of an acid catalyst, 2-phenyl-1-propanol reacts with carboxylic acids to form esters, which are often valued for their pleasant fragrances.
-
Experimental Protocol (General - Fischer Esterification): 2-Phenyl-1-propanol and a carboxylic acid are refluxed with a catalytic amount of a strong acid (e.g., sulfuric acid) in a suitable solvent. The water produced during the reaction is typically removed to drive the equilibrium towards the ester product. After the reaction is complete, the mixture is cooled, washed with a sodium bicarbonate solution to remove excess acid, and then washed with brine. The organic layer is dried, and the solvent is evaporated. The resulting crude ester is then purified by distillation.
3. Dehydration
The dehydration of 2-phenyl-1-propanol, typically under acidic conditions with heat, results in the formation of an alkene, 2-phenyl-1-propene.
-
Experimental Protocol (General): 2-Phenyl-1-propanol is heated with a strong acid catalyst such as sulfuric acid or phosphoric acid. The alkene product is distilled from the reaction mixture as it is formed. The distillate is then washed with water and a dilute base to remove any residual acid, dried over an anhydrous salt, and purified by fractional distillation.
Spectroscopic Data
Characterization of 2-phenyl-1-propanol is typically achieved through standard spectroscopic methods:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy are used to confirm the carbon-hydrogen framework of the molecule.
-
Infrared (IR) Spectroscopy: IR spectroscopy will show a characteristic broad absorption band for the hydroxyl (-OH) group, typically in the range of 3200-3600 cm⁻¹, and absorptions corresponding to the aromatic C-H and C=C bonds.
-
Mass Spectrometry (MS): Mass spectrometry provides information on the molecular weight and fragmentation pattern of the molecule. The molecular ion peak would be observed at m/z = 136. A prominent fragment is often seen at m/z = 105, corresponding to the loss of the CH₂OH group.[6]
Safety and Handling
2-Phenyl-1-propanol is considered a combustible liquid and may be harmful if swallowed.[4][12] It can cause irritation to the eyes, skin, and respiratory system.[3][4] Therefore, proper personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn when handling this chemical.[4][12] It should be stored in a cool, well-ventilated area away from heat, open flames, and strong oxidizing agents.[4][18]
2-Phenyl-1-propanol is a versatile chemical intermediate with well-defined physical and chemical properties. Its reactivity, centered around the primary hydroxyl group, allows for a variety of chemical transformations, including synthesis, oxidation, and esterification, which are fundamental in the production of fine chemicals and pharmaceuticals. The experimental protocols outlined in this guide provide a foundation for its practical application in a research and development setting. A thorough understanding of its properties and safe handling procedures is essential for its effective and secure use in the laboratory.
References
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